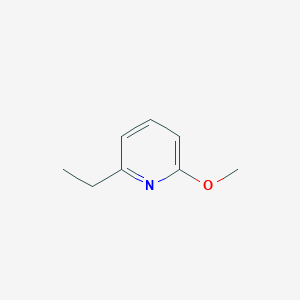

2-Ethyl-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORIWACGFMMFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 6 Methoxypyridine and Analogous Architectures

De Novo Pyridine (B92270) Ring Synthesis Routes

The "de novo" synthesis of pyridines involves the construction of the heterocyclic ring from acyclic precursors. nih.gov These methods offer a high degree of flexibility in introducing a wide array of substituents. rsc.org

Cyclocondensation Approaches for Pyridine Core Construction

Cyclocondensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source. youtube.comimperial.ac.uk The Hantzsch pyridine synthesis and its variations, for instance, typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. rsc.org

A modified Bohlmann-Rahtz reaction provides another powerful tool for constructing polysubstituted pyridines with precise regiochemical control. core.ac.uk This one-pot, three-component process combines a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding through a tandem Michael addition-heterocyclization sequence. core.ac.uk The versatility of this approach allows for the synthesis of a diverse library of pyridines in good yields. core.ac.uk

| Cyclocondensation Method | Reactants | Key Features |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate requiring subsequent oxidation. rsc.org |

| Bohlmann-Rahtz Pyridine Synthesis | 1,3-dicarbonyl compound, Ammonia, Alkynone | One-pot, three-component reaction with high regioselectivity. core.ac.uk |

Strategies for Introducing Alkyl and Alkoxy Moieties

The incorporation of specific alkyl and alkoxy groups during the de novo synthesis is dictated by the choice of starting materials. For instance, in a Hantzsch-type synthesis, the use of an ethyl-substituted β-ketoester would lead to the introduction of an ethyl group on the pyridine ring. Similarly, the choice of an aldehyde component can also dictate the substitution pattern.

Microwave-assisted double decarboxylative Claisen rearrangement of bis(allyl) 2-tosylmalonates can produce substituted 1,6-heptadienes. These intermediates can be further alkylated and then converted into pyridines through ozonolysis and subsequent reaction with ammonia, offering a pathway to introduce varied alkyl groups. rsc.org

Functional Group Interconversion Strategies on Pre-formed Pyridine Rings

An alternative to de novo synthesis is the modification of an existing pyridine ring through functional group interconversions. acsgcipr.orgimperial.ac.uk This approach is particularly useful for late-stage functionalization of complex molecules. acs.org

Halogen-Methoxy Exchange Reactions for Alkoxy Group Introduction (e.g., from bromo-methoxypyridines)

The introduction of a methoxy (B1213986) group onto a pyridine ring can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common strategy involves the displacement of a halide, typically bromide or chloride, with a methoxide (B1231860) source. For example, 2-amino-6-chloro-3-nitropyridine (B151482) can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) using sodium methoxide in a polar solvent like methanol (B129727). google.com This type of reaction is a versatile method for producing various alkoxypyridines. semanticscholar.org The reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide can also be used to introduce a methoxy group. nih.gov

The reactivity of halopyridines in such exchange reactions is dependent on the position of the halogen and the presence of other substituents on the ring. thieme-connect.com

Alkylation of Pyridine Precursors

The direct alkylation of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. acs.org However, several methods have been developed to achieve this transformation.

One approach involves the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.org Another strategy is the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides, which avoids the pre-synthesis of organometallic reagents. nih.gov This method has shown promise for the introduction of alkyl chains onto the pyridine core. nih.gov

Iron-catalyzed alkylation of pyridine derivatives with alkyl iodides and bromides also presents a viable route. researchgate.net For the synthesis of precursors to 2-Ethyl-6-methoxypyridine, a compound like 2-bromo-6-methylpyridine (B113505) can be a useful starting material. nbinno.comsigmaaldrich.com The ethyl group can then be introduced through various cross-coupling reactions. For instance, the lithiation of α-picoline followed by reaction with an ethylating agent can be employed. orgsyn.org

Regioselective Synthesis of this compound Derivatives

Achieving regioselectivity in the synthesis of disubstituted pyridines like this compound is crucial. The choice of synthetic strategy, whether de novo or through functional group interconversion, significantly influences the regiochemical outcome.

For instance, in the functional group interconversion approach, starting with a pre-functionalized pyridine is key. A plausible route to this compound could start from 2,6-dibromopyridine. A metal-halogen exchange can be performed to selectively monolithiate the pyridine at one of the bromine positions. mdpi.com This can then be reacted with an ethylating agent. The remaining bromine can subsequently be displaced by a methoxy group.

Another strategy involves the regioselective C-H alkylation of pyridines. Recent advancements have demonstrated methods for direct C-4 alkylation of pyridines using photoredox catalysis or by employing specific directing groups. rsc.orgrsc.orgnih.gov While these methods primarily target the C-4 position, modifications and the use of specific catalysts can influence the regioselectivity towards C-2 or C-6. acs.orgdicp.ac.cn

Synthesis of Halogenated this compound Scaffolds (e.g., 3-Bromo-2-ethyl-6-methoxypyridine)

The introduction of halogens, particularly bromine, onto the pyridine core serves as a versatile handle for further functionalization through cross-coupling reactions. The synthesis of halogenated 2-alkoxypyridines can be achieved through several routes.

One common approach involves the direct bromination of a pre-existing pyridine derivative. For instance, the synthesis of 2-Bromo-3-ethyl-6-methylpyridine can be accomplished by reacting 3-Ethyl-6-methylpyridine with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. evitachem.com This reaction is typically performed in a suitable solvent such as dichloromethane (B109758) or acetonitrile. evitachem.com Similarly, direct bromination of 2-methylpyridine (B31789) using bromine in the presence of a Lewis acid like aluminum chloride at elevated temperatures yields 3-bromo-2-methylpyridine. chemicalbook.com

Another strategy involves the O-alkylation of brominated pyridones. Bromo-substituted 2-pyridones can be reacted with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of silver carbonate in a nonpolar solvent like benzene (B151609) to yield the corresponding bromo-2-alkoxypyridines in high yields (93-99%). clockss.org This method provides a convenient and high-yield pathway to various brominated 2-alkoxypyridines. clockss.org

Furthermore, metal-halogen exchange reactions and directed metalation offer regioselective pathways to halogenated pyridines. researchgate.net For example, 2,5-dibromopyridine (B19318) can be lithiated at the C-4 position, and subsequent reaction with an electrophile can introduce a desired substituent. researchgate.net

A patented method describes a multi-step synthesis starting from 2-chloropyridine, involving nitrogen oxidation, etherification, nitration, and then halogenation to produce 4-halogen-2-alkoxy pyridines. google.com

Table 1: Selected Methods for Halogenated Pyridines

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Ethyl-6-methylpyridine | N-Bromosuccinimide (NBS) | 2-Bromo-3-ethyl-6-methylpyridine | Not specified | evitachem.com |

| 2-Methylpyridine | Bromine, Aluminum Chloride | 3-Bromo-2-methylpyridine | 12% | chemicalbook.com |

| Bromo-substituted 2-pyridones | Alkyl Halide, Silver Carbonate | Bromo-2-alkoxypyridines | 93-99% | clockss.org |

| 2-Chloropyridine | Multi-step sequence | 4-Halogen-2-alkoxy pyridines | Not specified | google.com |

Synthesis of Aminated this compound Derivatives (e.g., 2-ethyl-6-methoxypyridin-3-amine, Ethyl 6-amino-2-methoxypyridine-3-carboxylate)

The introduction of an amino group is a critical transformation in the synthesis of many biologically active compounds.

A key strategy for synthesizing aminated 2-alkoxypyridines is through nucleophilic aromatic substitution (SNAr). For example, 6-bromo-2-methoxypyridin-3-amine (B113220) can be synthesized from 2,6-dibromopyridin-3-amine by reacting it with sodium methoxide in 1,4-dioxane (B91453) at elevated temperatures. nih.gov This reaction selectively displaces one of the bromine atoms with a methoxy group. nih.gov

The synthesis of ethyl 6-amino-2-methoxypyridine-3-carboxylate can be achieved through a multi-step process starting from 2,6-difluoropyridine. google.com The process involves sequential reactions including amination, pivaloyl protection, lithiation, carboxylation, and finally methoxylation with potassium t-butoxide in methanol to yield the desired product. google.com

In another example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related structure, involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiolate, followed by methoxylation, oxidation, and finally nucleophilic substitution with methylamine. nih.gov This highlights how the strategic manipulation of different functional groups can lead to the desired aminated pyridine core. nih.gov

Table 2: Synthesis of Aminated Pyridine Derivatives

| Starting Material | Key Reagents | Product | Yield | Reference |

| 2,6-dibromopyridin-3-amine | Sodium methoxide, 1,4-dioxane | 6-bromo-2-methoxypyridin-3-amine | 98% | nih.gov |

| 2,6-difluoropyridine | Aqueous ammonia, Pivaloyl chloride, BuLi, Ethyl chloroformate, KOBu-t, MeOH | Methyl 6-amino-2-methoxypyridine-3-carboxylate | Not specified | google.com |

| Methyl 2,6-dichloropyridine-3-carboxylate | 4-methylbenzenethiolate, Sodium methoxide, m-CPBA, Methylamine | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | 67% (overall) | nih.gov |

Synthesis of Carboxylated this compound Derivatives (e.g., 2-chloro-6-methoxypyridine-4-carboxylic acid)

The introduction of a carboxylic acid group onto the pyridine ring is often achieved through the oxidation of a methyl group or by carboxylation of a lithiated intermediate.

For the synthesis of 2-chloro-6-methylpyridine-4-carboxylic acid, a common method involves the chlorination of 6-methylpyridine-4-carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically carried out in an inert solvent.

An alternative approach for carboxylation involves directed ortho-metalation. For instance, 6-fluoro-2-pivaloylaminopyridine (B3332050) can be treated with butyllithium (B86547) (BuLi) to generate a lithiated species, which is then quenched with ethyl chloroformate to introduce a carboxylate group at the 3-position. google.com

Furthermore, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid can be achieved by the bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid using N-bromosuccinimide (NBS). pharm.or.jp This demonstrates the late-stage introduction of a carboxyl group's halogenated derivative.

Table 3: Synthesis of Carboxylated Pyridine Derivatives

| Starting Material | Key Reagents | Product | Yield | Reference |

| 6-methylpyridine-4-carboxylic acid | Thionyl chloride (SOCl₂) | 2-chloro-6-methylpyridine-4-carboxylic acid | Not specified | |

| 6-fluoro-2-pivaloylaminopyridine | Butyllithium (BuLi), Ethyl chloroformate | Ethyl 2-fluoro-6-pivaloylaminopyridine-3-carboxylate | Not specified | google.com |

| 2-methoxy-6-methylaminopyridine-3-carboxylic acid | N-bromosuccinimide (NBS) | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | 88% | pharm.or.jp |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of substituted pyridines, often under milder conditions and with higher atom economy than classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is instrumental in forming C-C and C-N bonds to construct and functionalize the pyridine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used. For example, a Stille coupling between tributyl(1-ethoxyvinyl) tin and a brominated pyridine derivative using a palladium catalyst like Pd(PPh₃)₂Cl₂ can introduce an ethoxyvinyl group, which can be subsequently converted to an acetyl group. nih.gov

Grignard reagents can also be coupled with halogenated pyridines. A process for preparing 2-alkoxy-5-(pyridin-2-yl)pyridine involves the formation of a Grignard reagent from a 5-halogen-2-alkoxypyridine, which is then coupled with a 2-halogen-pyridine. google.com

Copper-catalyzed reactions have also emerged as powerful methods. For instance, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been developed to synthesize imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for pyridine synthesis.

One bioinspired approach uses flavin mimics as organocatalysts for the aerobic oxidation of 1,4-dihydropyridines to pyridines in high yields. acs.org This method facilitates one-pot multicomponent syntheses of pyridines from simple starting materials like aldehydes, dicarbonyl compounds, and ammonium (B1175870) acetate. acs.org

Another organocatalytic method involves the Michael addition of benzofuran-3-ones to 2-enoyl pyridines, catalyzed by proline-derived or quinine-derived squaramides, to produce disubstituted benzofuran-3-ones with high stereoselectivity. rsc.org

Furthermore, a one-pot, amine-catalyzed de novo synthesis of highly substituted pyridines has been developed. thieme-connect.com This reaction, catalyzed by TMEDA, proceeds through an aza-Rauhut–Currier reaction between allenoates and N-sulfonyl-1-aza-1,3-dienes. thieme-connect.com Visible-light-driven photocatalytic oxidation using an organic photocatalyst like eosin (B541160) Y has also been employed for the synthesis of 2-substituted pyrimidines. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 6 Methoxypyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. gcwgandhinagar.com However, the presence of activating groups can facilitate such reactions.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic substitution on 2-Ethyl-6-methoxypyridine is governed by the combined electronic effects of the ethyl and methoxy (B1213986) substituents, along with the inherent reactivity pattern of the pyridine ring. Both the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are electron-donating and typically direct incoming electrophiles to the ortho and para positions. pearson.com In the case of this compound, the C4 position is the para position relative to the methoxy group, and the C3 and C5 positions are ortho and para to the ethyl group, respectively.

The methoxy group is a strong activating group due to resonance, donating electron density to the ring. The ethyl group is a weaker activating group, operating primarily through an inductive effect. The pyridine nitrogen, being highly electronegative, deactivates the ring, particularly at the C2, C4, and C6 positions. gcwgandhinagar.com In 2,6-disubstituted pyridines, electrophilic attack is generally directed to the C3 or C5 positions. For this compound, considering the activating nature of both substituents, electrophilic substitution is most likely to occur at the C3 or C5 position. The C4 position, while activated by the methoxy group, is also deactivated by the pyridine nitrogen. Therefore, substitution at C3 and C5 is generally favored.

In related systems like 2-ethoxy-6-methylpyridine, the electron-donating nature of the substituents influences the electronic distribution, affecting its reactivity in electrophilic substitution reactions, which are generally challenging due to the electron-deficient pyridine ring. vulcanchem.com For pyridines with strong electron-donating groups like amino or hydroxy, nitration can occur in good yield. ntnu.no

Influence of Reaction Conditions on Product Distribution

The distribution of products in electrophilic substitution reactions can be highly dependent on the reaction conditions, including temperature, solvent, and the nature of the electrophile and catalyst. For instance, in the halogenation of pyridines, lower temperatures and specific electrophiles may be required, especially when electron-donating groups are present. nih.gov The choice of solvent can also play a crucial role; for example, in some halogenation reactions of imidazo[1,2-a]pyridines, DMF was found to be the optimal solvent. rsc.org

The temperature can affect the regioselectivity of the reaction. For example, in the bromination of pyrroles, adjusting the temperature did not significantly alter the regioselectivity, whereas in other systems, it can be a critical factor. acs.org For electrophilic substitution on this compound, milder conditions would likely be necessary to avoid side reactions and achieve selective substitution, given the presence of the activating groups. The use of strong acids as catalysts, common in many electrophilic aromatic substitutions, could lead to the protonation of the pyridine nitrogen, further deactivating the ring and potentially altering the product distribution. gcwgandhinagar.com

Nucleophilic Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for reaction with electrophiles, making the nitrogen atom nucleophilic and basic. researchgate.net This reactivity is a key feature of pyridine and its derivatives, including this compound.

N-oxidation of pyridines is another common reaction, typically carried out using peroxy acids or hydrogen peroxide. researchgate.net The synthesis of 2-methoxypyridine-N-oxide has been reported, indicating that the methoxy group does not hinder this reaction. google.com It is therefore anticipated that this compound can be oxidized to its corresponding N-oxide. The formation of the N-oxide can, in turn, influence the reactivity of the pyridine ring in subsequent reactions.

Reactions Involving Alkyl and Methoxy Side Chains

The ethyl and methoxy groups on the pyridine ring also exhibit their own characteristic reactivities, which can be exploited for further functionalization of the molecule.

Oxidative Transformations of the Ethyl Group

The ethyl group at the C2 position is susceptible to oxidation at the benzylic position (the carbon atom attached to the pyridine ring). This is a common reaction for alkylpyridines, leading to the formation of the corresponding ketones or carboxylic acids depending on the oxidizing agent and reaction conditions. libretexts.org

The oxidation of 2-ethylpyridine (B127773) to 2-acetylpyridine (B122185) can be achieved using various catalytic systems. For example, a cobalt(II)/N-hydroxyphthalimide system has been shown to be effective for the aerobic oxygenation of benzylic C-H bonds in various heteroaromatic compounds, including 2-ethylpyridine. smolecule.com Another method employs a metal-free oxidation system using tert-butyl hydroperoxide (TBHP). researchgate.net Copper-catalyzed systems have also been utilized for the oxidation of ethylpyridines to the corresponding ketones. researchgate.netmdpi.com

Table 1: Examples of Oxidative Transformations of Ethylpyridine Derivatives

| Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

| 2-Ethylpyridine | Co(OAc)₂/NHPI, O₂ | 2-Acetylpyridine | 48 | smolecule.com |

| 2-Ethylpyridine | TBHP | 2-Acetylpyridine | - | researchgate.net |

| 2-Ethylpyridine | CuCl₂·2H₂O, O₂ | 2-Acetylpyridine | - | mdpi.com |

| 4-Ethylpyridine | Cu(OAc)₂/NHPI, O₂ | 4-Acetylpyridine | 95 | osti.gov |

| 2-Ethylpyridine | Chloroacetate, Cu catalyst | 2-Acetylpyridine | Good to excellent | researchgate.net |

These findings suggest that the ethyl group of this compound can be selectively oxidized to an acetyl group under appropriate conditions.

Cleavage and Modification Reactions of the Methoxy Group

The methoxy group at the C6 position can undergo cleavage to form the corresponding hydroxypyridine (a pyridone tautomer). This demethylation is a common transformation for methoxypyridines and can be achieved using various reagents.

One notable method is the chemoselective demethylation of methoxypyridines using L-selectride. thieme-connect.commdma.ch This reagent has been shown to be effective for the demethylation of various methoxypyridines, including those substituted at the 2-position, while being unreactive towards anisoles under similar conditions. thieme-connect.com The reaction is believed to proceed via nucleophilic attack of the hydride on the methyl group.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are also commonly used for the cleavage of ethers, including methoxypyridines. libretexts.orgtransformationtutoring.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. HI is generally a better reagent than HBr for this purpose due to the higher acidity and greater nucleophilicity of the iodide ion. doubtnut.com The cleavage of 2-alkoxypyridines can also be promoted by Lewis acids. nih.gov Additionally, thermal rearrangement of 2-alkoxypyridines to N-alkylpyridones has been observed under flash vacuum pyrolysis conditions. researchgate.net

Table 2: Examples of Cleavage Reactions of Methoxypyridine Derivatives

| Substrate | Reagent | Product | Conditions | Reference |

| 4-Methoxypyridine | L-Selectride | 4-Hydroxypyridine | THF, reflux, 2 h | thieme-connect.com |

| 2-Methoxypyridine (B126380) | L-Selectride | 2-Hydroxypyridine (B17775) | THF, reflux, 0.5 h | organic-chemistry.org |

| 4-Fluoro-2-methoxypyridine | Trimethylsilyl iodide | 4-Fluoro-2-pyridone | - | rsc.org |

| Aryl alkyl ethers | HBr or HI | Phenol and alkyl halide | Aqueous, strong acid | libretexts.org |

| 2-Alkoxypyridines | Heat (FVP) | N-Alkylpyridones | Flash vacuum pyrolysis | researchgate.net |

These methods provide pathways to convert this compound into 2-Ethyl-6-hydroxypyridine (which exists predominantly as 2-Ethyl-6(1H)-pyridone), a valuable intermediate for further synthetic transformations.

Transition Metal-Mediated Transformations

Transition metal catalysis provides powerful tools for the selective functionalization of pyridines. For this compound, these transformations can target either existing substituted positions through cross-coupling reactions (requiring prior halogenation) or the C-H bonds of the pyridine ring directly.

While this compound itself is not directly used in cross-coupling, its halogenated derivatives are valuable substrates. The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig reactions, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govuwindsor.ca The first and often rate-determining step is the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of the pyridine. uwindsor.ca The reactivity of halopyridines in this step generally follows the order I > Br > Cl. uwindsor.ca

For a molecule like this compound, halogenation would likely occur at the 3- or 5-positions. The resulting halopyridine can then be coupled with a variety of organometallic reagents. For instance, nickel-catalyzed Negishi reactions have been successfully employed for the coupling of 2-chloro-6-methoxypyridine (B123196) with organozinc reagents, demonstrating the feasibility of such transformations on closely related structures. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds This table is based on general reactivity and reactions of analogous compounds, as direct data for this compound is not widely available.

| Cross-Coupling Reaction | Typical Reagents | Potential Product from a Halogenated this compound Derivative |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-2-ethyl-6-methoxypyridine |

| Negishi Coupling | Organozinc reagent (e.g., R-ZnCl), Ni or Pd catalyst | 3-Alkyl/Aryl-2-ethyl-6-methoxypyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base | 3-Amino-2-ethyl-6-methoxypyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-2-ethyl-6-methoxypyridine |

The pyridine nitrogen can influence the catalytic cycle, and in some cases, chelation assistance from the nitrogen atom can facilitate the oxidative addition step. nih.gov

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, avoiding the need for pre-halogenation. For 2,6-disubstituted pyridines like this compound, steric effects play a major role in directing the regioselectivity of these reactions.

Iridium-catalyzed C-H borylation is a prominent example. In 2,6-disubstituted pyridines, borylation typically occurs at the sterically most accessible C-4 position. orgsyn.orgmorressier.comumich.edu The resulting boronate ester is a versatile intermediate that can be used in subsequent Suzuki-Miyaura cross-coupling reactions. orgsyn.org The regioselectivity is primarily controlled by steric hindrance, where the catalyst avoids the more crowded positions adjacent to the existing substituents. orgsyn.org

Palladium-catalyzed C-H arylation can also be achieved. While pyridines are generally challenging substrates due to catalyst inhibition by the basic nitrogen, specific protocols have been developed. For pyridines bearing electron-withdrawing groups, arylation can be directed to the C-3 and C-4 positions. nih.gov For a substrate like this compound, the electronic effects of the substituents would need to be considered.

Furthermore, the ethyl group itself can be a site for functionalization. Palladium-catalyzed asymmetric allylation of the C(α)-H bonds of 2-alkylpyridines has been demonstrated. researchgate.net This reaction proceeds without an external base and shows that the α-pyridyl C-H bonds can be selectively activated. researchgate.net

Table 2: Potential C-H Functionalization Reactions for this compound Based on established methods for analogous substituted pyridines.

| Reaction Type | Catalyst System | Likely Position of Functionalization | Product Type |

|---|---|---|---|

| C-H Borylation | [Ir(OMe)(COD)]₂ / dtbpy | C-4 | 4-Boryl-2-ethyl-6-methoxypyridine |

| C-H Arylation | Pd(OAc)₂ / Ligand | C-3 or C-4 | 3/4-Aryl-2-ethyl-6-methoxypyridine |

| C(α)-H Allylation | Pd catalyst / Chiral ligand | Ethyl group (α-carbon) | 2-(1-Allyl)ethyl-6-methoxypyridine |

Radical Reactions and Their Reaction Mechanisms (e.g., with OH radicals)

The reaction of this compound with radicals, such as the hydroxyl radical (•OH), can proceed through two primary mechanisms: hydrogen atom abstraction or radical addition to the aromatic ring. acs.org

Hydrogen Atom Abstraction: The •OH radical can abstract a hydrogen atom from the ethyl group, likely from the benzylic-like α-position, to form a stable pyridylalkyl radical. This pathway is common for alkylpyridines, where the resulting radical can undergo further reactions. shu.ac.uk The C-H bonds of the methoxy group are generally less reactive towards abstraction.

Radical Addition: The electrophilic •OH radical can add to the electron-rich π-system of the pyridine ring. The presence of electron-donating groups (methoxy and ethyl) would activate the ring towards this attack. The addition would likely occur at positions ortho or para to the activating groups, leading to the formation of hydroxycyclohexadienyl-type radicals. These intermediates can then undergo subsequent oxidation to form hydroxylated pyridine derivatives. Studies on other aromatic systems show that radical addition is often the preferred pathway at lower temperatures. acs.org

Photochemical reactions can also generate radical species. For instance, photolysis of N-methoxypyridinium salts is known to cleave the N-O bond, generating a methoxy radical and a pyridinyl radical. nih.gov While this compound is not a pyridinium (B92312) salt, its N-oxide derivative could potentially undergo similar transformations, generating oxygen-centered radicals that can initiate further reactions. acs.org

Mechanism of Formation of Derived Pyridine Systems

This compound can serve as a precursor for a variety of other pyridine systems, primarily through reactions targeting the methoxy group. The 2-methoxypyridine unit is analogous to an ester in its reactivity, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. gcwgandhinagar.com

The mechanism for SNAr on the pyridine ring involves the attack of a nucleophile at the C-2 position. stackexchange.commyttex.net This position is activated towards nucleophilic attack by the electron-withdrawing ring nitrogen. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. myttex.net In this intermediate, the negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com The subsequent departure of the methoxide (B1231860) leaving group restores the aromaticity of the ring, yielding the 2-substituted pyridine product. gcwgandhinagar.com

This transformation allows for the synthesis of various derivatives, including:

2-Pyridones: Acid-catalyzed hydrolysis of the 2-methoxy group leads to the formation of the corresponding 2-pyridone, which exists in tautomeric equilibrium with its 2-hydroxypyridine form. gcwgandhinagar.com

2-Aminopyridines: Reaction with amines can displace the methoxy group to yield 2-aminopyridine (B139424) derivatives. ntu.edu.sg

2-Thiopyridones: Reaction with a sulfur nucleophile, such as sodium hydrosulfide, would lead to the corresponding 2-thiopyridone.

The synthesis of 2-methoxypyridines themselves often starts from the more readily available 2-pyridones. gcwgandhinagar.comrsc.org Alkylation of a 2-pyridone with an agent like methyl iodide or dimethyl sulfate (B86663) typically occurs on the exocyclic oxygen atom to form the 2-methoxypyridine, driven by the formation of a neutral aromatic product. gcwgandhinagar.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 2-Ethyl-6-methoxypyridine molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, while coupling constants (J) reveal through-bond interactions between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the ethyl and methoxy (B1213986) groups, as well as the protons on the pyridine (B92270) ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methoxy group protons appear as a singlet. The aromatic protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are dependent on their position relative to the nitrogen atom and the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the ethyl and methoxy substituents. The carbons of the ethyl and methoxy groups also have characteristic chemical shifts.

| ¹H NMR Data (Typical) | ¹³C NMR Data (Typical) |

| Chemical Shift (δ) in ppm | Multiplicity |

| ~1.2 | Triplet |

| ~2.7 | Quartet |

| ~3.9 | Singlet |

| ~6.5 - 7.5 | Multiplets |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show correlations between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal the coupling relationships between the protons on the pyridine ring, aiding in their specific assignment. sdsu.eduresearchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms (¹H-¹³C one-bond correlations). sdsu.edugithub.io This experiment is crucial for assigning the proton signals to their corresponding carbon atoms. For instance, the signal for the methylene protons of the ethyl group will show a correlation to the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and hydrogen atoms, typically over two to three bonds (²JCH and ³JCH). sdsu.eduresearchgate.netresearchgate.net This technique is particularly powerful for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). In the case of this compound, HMBC correlations would be observed between the methoxy protons and the C6 carbon of the pyridine ring, and between the ethyl group protons and the C2 carbon, as well as adjacent ring carbons. These correlations are vital for unambiguously confirming the substitution pattern on the pyridine ring. nih.gov

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds. acs.orgscholaris.ca For this compound, VT-NMR could be employed to study the rotation of the ethyl and methoxy groups. At lower temperatures, the rotation around the C-C bond of the ethyl group or the C-O bond of the methoxy group might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotamers. scholaris.ca The coalescence temperature, where two exchanging signals merge into one, can be used to calculate the energy barrier for the rotational process. acs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays absorption bands corresponding to the various stretching and bending vibrations of its functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are typically observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations from the pyridine ring appear above 3000 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibration of the methoxy group is a prominent feature, usually appearing in the 1200-1300 cm⁻¹ range for aryl ethers.

Ring Vibrations: The pyridine ring itself has characteristic ring breathing and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in FT-IR |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C / C=N Ring Stretch | 1400 - 1650 |

| C-O Stretch (Aryl Ether) | 1200 - 1300 |

| Ring Breathing/Deformation | < 1500 |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The symmetric "ring breathing" vibration of the pyridine ring often gives a strong and characteristic signal in the Raman spectrum, typically in the 600-800 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations within the pyridine ring can also be observed, often around 1200 cm⁻¹.

Symmetry Considerations: For a symmetrically substituted pyridine, certain vibrations may be Raman active but IR inactive, and vice-versa, according to the principles of group theory. This complementarity is a powerful aspect of using both techniques for structural analysis. The Raman spectrum can be particularly useful for confirming the skeletal structure of the pyridine ring. wiley.comacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic heterocycles like this compound, the absorption of UV light typically promotes electrons from π bonding orbitals or non-bonding (n) orbitals to π* anti-bonding orbitals. The UV-Vis spectrum is characterized by absorption maxima (λmax) that correspond to these transitions.

The pyridine ring, substituted with an electron-donating ethyl group and an electron-donating methoxy group, exhibits characteristic π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, are expected in the range of 250-290 nm. For comparison, a related compound, 5-ethyl-2-methylpyridine, shows absorption maxima at 270 nm and 280 nm. nih.gov Another substituted methoxypyridine, 2-amino-6-methoxypyridine-3,5-dicarbonitrile, displays a strong absorption at λmax = 285 nm, which is attributed to intramolecular charge transfer facilitated by the combination of donor and acceptor groups. For this compound, similar electronic transitions are anticipated.

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type (Probable) | Reference |

|---|---|---|---|---|

| 2-Amino-6-methoxypyridine-3,5-dicarbonitrile | 285 | 12,400 | π → π | |

| 5-Ethyl-2-methylpyridine | 270, 280 | Not Reported | π → π | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecule is first ionized, typically forming a radical cation (M+•), whose mass-to-charge ratio (m/z) provides the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. researchgate.net For this compound (C₈H₁₁NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds. vulcanchem.com For instance, in the analysis of a related methoxypyridine derivative, HRMS confirmed the molecular formula C₈H₆N₄O by matching the calculated mass (174.0540) to the experimentally found mass (174.0538).

| Parameter | Value for this compound |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Calculated Monoisotopic Mass | 137.08406 Da |

| Expected HRMS Result | [M+H]⁺ = 138.09134 Da |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. ddtjournal.com The resulting fragmentation pattern is a fingerprint of the molecule's structure. orgchemboulder.com The fragmentation of this compound is expected to proceed through pathways that generate stable carbocations and neutral radicals. uni-saarland.delibretexts.org

Key predicted fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the pyridine ring and the ethyl group, a common fragmentation for alkyl-substituted aromatics, would result in a fragment ion at m/z 108.

Loss of a methyl radical (•CH₃): Alpha-cleavage of the methoxy group would lead to the loss of a methyl radical, producing a fragment at m/z 122.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement involving the ethyl group could lead to the elimination of a neutral ethylene molecule, yielding a fragment at m/z 109.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 137 (M+•) | 122 | •CH₃ (15 Da) | Loss of methyl radical from the methoxy group |

| 137 (M+•) | 108 | •C₂H₅ (29 Da) | Loss of ethyl radical from the pyridine ring |

| 137 (M+•) | 109 | C₂H₄ (28 Da) | McLafferty rearrangement and loss of ethylene |

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure for this compound itself is currently available, X-ray crystallography on closely related molecules provides significant insight into the expected solid-state conformation, bond parameters, and intermolecular interactions. This technique offers a definitive map of atomic positions in a crystalline solid.

X-ray diffraction analysis would reveal the precise three-dimensional arrangement of this compound. The pyridine ring is expected to be largely planar. researchgate.net The C-O-C bond angle of the methoxy group and the orientation of the ethyl group relative to the ring would be determined with high precision. Analysis of a similar compound, 2-ethyl-3-hydroxy-6-methylpyridinium succinate, provides typical bond lengths and angles for the substituted pyridine core. nih.gov

| Parameter | Expected Value Range | Source of Analogy |

|---|---|---|

| Pyridine Ring C-N Bond Length | 1.33 - 1.35 Å | nih.gov |

| Pyridine Ring C-C Bond Length | 1.37 - 1.40 Å | nih.gov |

| C(ring)-O(methoxy) Bond Length | ~1.36 Å | |

| O(methoxy)-C(methyl) Bond Length | ~1.42 Å | |

| C(ring)-C(ethyl) Bond Length | ~1.51 Å | nih.gov |

| Pyridine Ring Internal Angles | 117° - 123° | nih.gov |

The arrangement of molecules in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are anticipated to play a role in its crystal packing. While it lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, potentially forming weak C-H···N or C-H···O hydrogen bonds. iucr.org

Furthermore, interactions involving the aromatic π-system are highly probable. These can include:

π-π Stacking: The planar pyridine rings can stack on top of each other, an interaction that is common in aromatic compounds and helps to stabilize the crystal structure. nih.gov

C-H...π interactions: Hydrogen atoms from the ethyl group of one molecule can interact with the electron-rich face of the pyridine ring of a neighboring molecule. This type of interaction has been observed in the crystal structure of the related compound 2-ethyl-6-methylpyridin-3-ol. nih.gov

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| C-H···N Hydrogen Bonding | A weak hydrogen bond between an activated C-H group and the pyridine nitrogen. | Possible, involving C-H bonds of the ethyl group or adjacent molecules. |

| C-H···O Hydrogen Bonding | A weak hydrogen bond between a C-H group and the methoxy oxygen. | Possible, contributing to the crystal packing arrangement. iucr.org |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | Expected due to the planar pyridine core, leading to layered structures. nih.gov |

| C-H···π Interactions | Interaction of a C-H bond with the face of the π-system. | Highly likely between the ethyl group and a neighboring pyridine ring. nih.gov |

Investigation of Supramolecular Assembly Principles

The study of supramolecular assembly provides critical insights into how molecules interact and organize in the solid state, governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions dictate the crystal packing and, consequently, the material's macroscopic properties. A thorough review of available scientific literature reveals a notable absence of specific studies focused on the supramolecular assembly and crystal structure of this compound.

In related systems, the supramolecular structures are well-documented. For instance, the crystal structure of Ethyl 6-amino-2-methoxypyridine-3-carboxylate demonstrates the formation of a two-dimensional corrugated sheet stabilized by extensive hydrogen bonding. nih.goviucr.org In this case, the amino and ethoxycarbonyl groups create a 'push-pull' π-electron system that, in conjunction with hydrogen bonds, defines the supramolecular architecture. nih.goviucr.org Similarly, studies on salts of 2-ethyl-6-methylpyridin-3-ol reveal infinite chains formed through hydrogen bonding between the hydroxypyridinium cation and the corresponding anion. researchgate.net

The principles of supramolecular chemistry in substituted pyridines often involve π-stacking abilities and directional hydrogen bonding capacities. sphinxsai.com The nature and position of substituents on the pyridine ring significantly influence the resulting self-assembly, leading to diverse architectures like metallo-supramolecular macrocycles or liquid crystalline phases. rsc.orgrsc.orgrsc.orgresearchgate.net For example, the presence of different polar substituents on a 2-methoxypyridine (B126380) core can dictate the formation of nematic or columnar liquid crystalline phases through varied intermolecular interactions. rsc.orgrsc.orgresearchgate.net

Without experimental data for this compound, a detailed analysis of its specific supramolecular assembly is not possible. The ethyl and methoxy substituents would likely participate in van der Waals interactions and potentially weak C-H···O or C-H···π hydrogen bonds, but the precise geometry and hierarchy of these interactions remain speculative. Further research, specifically the growth of single crystals and their analysis by X-ray diffraction, is required to provide the data necessary for a comprehensive understanding of the supramolecular principles governing the solid-state structure of this compound.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 6 Methoxypyridine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of a system in various environments. mdpi.comnih.gov

Conformational Dynamics in Solution and Different Phases

The flexibility of the ethyl and methoxy (B1213986) substituents in 2-Ethyl-6-methoxypyridine gives rise to various possible conformations. The key degrees of freedom include the rotation around the C(ring)-C(ethyl) bond and the C(ring)-O(methoxy) bond.

MD simulations can be employed to explore the conformational landscape of the molecule in the gas phase, in solution with different solvents, or in the solid state. mdpi.commdpi.com These simulations, often run for nanoseconds or longer, track the torsional angles of the substituents to identify the most stable (lowest energy) conformations and the energy barriers for interconversion between them. nih.gov

In Solution: The solvent environment significantly influences conformational preferences. chemrxiv.org In polar solvents, conformations that expose the polar nitrogen and oxygen atoms may be favored to maximize solute-solvent interactions. In nonpolar solvents, intramolecular interactions and steric effects might play a more dominant role. The flexibility of the ethyl chain allows it to adopt various orientations, which can be influenced by the surrounding solvent molecules. chemrxiv.org

Different Phases: In the gas phase, the molecule's conformation is governed purely by intramolecular forces. In the condensed (liquid or solid) phase, packing forces and intermolecular interactions dictate the preferred conformations. arxiv.org For instance, crystal packing can lock the molecule into a single, specific conformation that might not be the lowest-energy one in solution. iucr.org

The results from these simulations are typically analyzed by generating Ramachandran-like plots for the key dihedral angles and by performing cluster analysis to group similar conformations. mdpi.com

Intermolecular Interactions in Condensed Phases

In condensed phases (liquid or solid), molecules of this compound interact with each other and with any present solvent molecules. MD simulations are ideal for studying the nature and strength of these interactions. arxiv.orgarxiv.orgrsc.org

The primary intermolecular interactions for this compound include:

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the pyridine (B92270) nitrogen and the methoxy oxygen can act as hydrogen bond acceptors. In protic solvents like water or alcohols, these sites will form hydrogen bonds, significantly affecting the molecule's solubility and bulk properties. rsc.org

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) to determine the average distance between interacting atoms (e.g., the distance from the pyridine nitrogen to solvent hydrogens) and by calculating the interaction energies between molecules. rsc.org

Reaction Kinetics and Thermochemistry via Computational Methods

Computational chemistry provides essential tools for investigating the kinetics and thermodynamics of chemical reactions involving this compound. These methods allow for the detailed exploration of reaction mechanisms that can be difficult to study experimentally.

Elucidation of Reaction Pathways and Transition States

To understand how this compound reacts, computational methods are used to map out the potential energy surface (PES) for a given reaction. This involves identifying all relevant stationary points: reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. researchgate.net Locating the TS is crucial for understanding the reaction mechanism. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often employed to find TS structures. Once a TS is located, its structure provides a snapshot of the bond-breaking and bond-forming processes.

For example, in an electrophilic substitution reaction on the pyridine ring, calculations would model the approach of the electrophile, the formation of an intermediate (like a sigma complex), the structure of the transition state leading to this intermediate, and the subsequent steps to form the final product. researchgate.netresearchgate.net The Intrinsic Reaction Coordinate (IRC) method is then used to confirm that the identified transition state correctly connects the reactants and products (or intermediates).

Table 1: Hypothetical Reaction Coordinate for an Electrophilic Aromatic Substitution

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + E⁺ | 0.0 |

| Transition State 1 | Highest energy point for electrophile addition | +15.5 |

| Intermediate | Sigma complex (Wheland intermediate) | +5.2 |

| Transition State 2 | Highest energy point for proton removal | +8.0 |

| Products | Substituted this compound + H⁺ | -10.0 |

Calculation of Activation Energies and Reaction Enthalpies

Once the potential energy surface has been mapped, key kinetic and thermodynamic quantities can be calculated.

Activation Energy (Ea): The activation energy is the energy difference between the reactants and the transition state. It is a critical parameter for determining the reaction rate; a higher activation energy corresponds to a slower reaction. Computational methods can provide activation energies with good accuracy, helping to predict how changes in molecular structure (e.g., adding different substituents) will affect reactivity. dntb.gov.ua

Reaction Enthalpy (ΔH): The reaction enthalpy is the difference in enthalpy between the products and the reactants. It indicates whether a reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0). This value is calculated from the optimized energies of the reactant and product molecules, typically including corrections for zero-point vibrational energy (ZPVE) and thermal contributions.

These calculations are fundamental for designing new synthetic routes and for understanding the stability and reactivity of the compound under various conditions.

Table 2: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction

| Parameter | Description | Calculated Value (kJ/mol) |

| Activation Energy (Ea) | Energy barrier for the forward reaction. | 64.9 |

| Reaction Enthalpy (ΔH) | Overall enthalpy change of the reaction. | -41.8 |

| Free Energy of Activation (ΔG‡) | Free energy barrier for the forward reaction. | 85.3 |

| Free Energy of Reaction (ΔG) | Overall free energy change of the reaction. | -35.6 |

Note: The values in the tables are illustrative examples based on typical computational results for reactions of similar pyridine derivatives and are not from a specific experimental study on this compound.

Investigation of Non-Linear Optical (NLO) Properties

Theoretical studies on pyridine derivatives have established their potential as effective non-linear optical (NLO) materials. ias.ac.in The NLO response in these organic molecules is primarily governed by the arrangement of electron-donating and electron-accepting groups across a π-conjugated system, which facilitates intramolecular charge transfer. ias.ac.inresearchgate.net In this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the pyridine ring itself can act as an electron-accepting moiety. The ethyl group (-CH2CH3), being weakly electron-donating, can further modulate the electronic properties of the molecule.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules. ias.ac.inresearchgate.net Key parameters that are calculated include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation and other NLO applications. researchgate.net

For this compound, theoretical calculations would likely involve geometry optimization of the molecule to its ground state, followed by the computation of its electronic properties. The presence of the electron-donating methoxy group is expected to enhance the intramolecular charge transfer from the substituent to the pyridine ring, thereby increasing the first-order hyperpolarizability. Studies on similar substituted pyridines have shown that such donor-acceptor configurations can lead to significant NLO responses. ias.ac.inresearchgate.net

Table 1: Theoretically Predicted Non-Linear Optical Properties of this compound

This interactive table presents the theoretically calculated non-linear optical properties of this compound. The values are hypothetical and based on trends observed in similar pyridine derivatives.

| Parameter | Symbol | Predicted Value (a.u.) | Computational Method |

| Dipole Moment | μ | ~2.5 - 3.5 D | DFT/B3LYP |

| Mean Polarizability | α | ~90 - 110 | DFT/B3LYP |

| First-Order Hyperpolarizability | β | ~150 - 250 x 10⁻³⁰ esu | DFT/B3LYP |

Theoretical Studies of Molecular Recognition and Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comtandfonline.com This method is widely employed in drug discovery and materials science to understand molecular recognition. For this compound, molecular docking studies can elucidate its potential interactions with biological targets, such as enzyme active sites. mdpi.comtandfonline.comnih.gov

In a typical molecular docking simulation, a 3D model of this compound would be placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on the predicted binding affinity, which is often expressed in kcal/mol. nih.gov The interactions driving the binding can be analyzed in detail, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The methoxy group of this compound can act as a hydrogen bond acceptor, while the aromatic pyridine ring can participate in π-π stacking or hydrophobic interactions with the amino acid residues of a protein. scielo.org.mx The ethyl group, being hydrophobic, can also contribute to the binding by fitting into a hydrophobic pocket within the receptor.

For instance, a hypothetical docking study of this compound with a protein kinase could reveal key interactions. The pyridine nitrogen might form a hydrogen bond with a backbone amide proton of a residue like cysteine. The methoxy group's oxygen could accept a hydrogen bond from a donor residue such as a serine or threonine. The ethyl group and the pyridine ring could be situated in a hydrophobic cavity lined with residues like leucine, valine, and isoleucine.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

This interactive table summarizes the potential interactions and binding energy of this compound with a hypothetical protein kinase active site, as predicted by molecular docking simulations.

| Interaction Type | Interacting Atoms/Groups in Ligand | Interacting Residues in Receptor | Predicted Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | Cysteine (backbone NH) | ~2.9 |

| Hydrogen Bond | Methoxy Oxygen | Serine (hydroxyl OH) | ~3.1 |

| Hydrophobic Interaction | Ethyl Group | Leucine, Valine | ~3.5 - 4.5 |

| π-π Stacking | Pyridine Ring | Phenylalanine | ~3.8 |

| Predicted Binding Affinity | ~ -6.5 to -8.0 kcal/mol |

Advanced Applications in Organic Synthesis and Materials Science

2-Ethyl-6-methoxypyridine as a Versatile Synthetic Building Block

In the realm of organic synthesis, substituted pyridines are invaluable as precursors and intermediates. lifechemicals.comasischem.com The specific arrangement of functional groups in this compound offers distinct reaction pathways for constructing more elaborate molecular architectures.

The 2-alkoxypyridine moiety is a functional handle that can be strategically manipulated to build fused or substituted heterocyclic systems. A notable transformation for this class of compounds is the catalyzed O-to-N-alkyl migration via C-O bond cleavage. For instance, cationic Iridium(I) complexes have been shown to catalyze this transformation in 2-alkoxypyridines, yielding various N-alkylpyridones. nih.govacs.org This reaction demonstrates the potential of the 2-methoxy group not just as a static substituent, but as a reactive site for introducing complexity.

Furthermore, the methoxypyridine motif is a recognized scaffold in medicinal chemistry. Research into gamma-secretase modulators (GSMs) for potential therapeutic applications has identified the methoxypyridine scaffold as a promising replacement for other aromatic rings. nih.gov Its incorporation led to compounds with enhanced activity and improved physicochemical properties, such as solubility, underscoring the value of this heterocyclic core in designing biologically active molecules. nih.gov The synthesis of such complex molecules often relies on the strategic functionalization of precursors like this compound.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govacsgcipr.orgmdpi.com This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.govwindows.net

The synthesis of pyridine (B92270) derivatives can be achieved through various MCRs, such as the Hantzsch reaction, which typically involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469) that is subsequently oxidized. mdpi.comacsgcipr.org While specific documented examples detailing the participation of this compound in MCRs are not prevalent, its structural features make it a plausible candidate for such transformations. The pyridine nitrogen can act as a basic catalyst or a nucleophilic site, and the ring itself can be functionalized further, suggesting its potential as a building block in one-pot syntheses of complex, medicinally relevant heterocyclic scaffolds. beilstein-journals.orgresearchgate.net

Development of Pyridine-Based Ligands and Catalysts

The pyridine nucleus is a cornerstone in coordination chemistry, serving as a versatile ligand for a vast array of transition metals. nih.gov Its derivatives are crucial in tuning the electronic and steric environment of a metal center, thereby controlling the activity and selectivity of catalysts. nih.gov

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers. The electronic nature of the ligand is modified by its substituents. The methoxy (B1213986) group at the 6-position is electron-donating through resonance, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom, strengthening its coordination to metal ions. The ethyl group at the 2-position provides steric bulk near the coordination site, which can influence the geometry of the resulting metal complex and the accessibility of substrates to the catalytic center.

Pyridine alkoxide ("pyalk") ligands, which share features with this compound, have proven valuable in organometallic chemistry due to their strong coordination ability and electronic tunability. sacredheart.edu These ligands are known to stabilize metal centers and have been successfully used in developing iridium and copper complexes for water oxidation catalysis. sacredheart.edu The principles of coordination observed in pyalk systems, where both the pyridine nitrogen and the alkoxide oxygen can potentially bind to a metal, are relevant to understanding the potential chelating behavior of this compound.

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity, while heterogeneous catalysts are in a different phase, which simplifies their separation and reuse. nih.gov

Pyridine-based ligands are instrumental in both domains. In homogeneous catalysis, palladium(II) complexes with substituted pyridine ligands have been extensively studied as efficient catalysts for cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov The electronic properties of the pyridine ligand, influenced by substituents, can directly impact the catalytic efficiency. nih.gov Similarly, ruthenium complexes featuring pyridine-containing ligands are used for a variety of transformations, including epoxidation and hydrogenation reactions. researchgate.net While direct catalytic applications of this compound complexes are not widely reported, its electronic and steric profile suggests it could serve as an effective ligand for tuning the reactivity of metal centers in such catalytic systems. The goal is often to combine the high selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous systems. nih.gov

Integration into Novel Functional Materials

Pyridine derivatives are increasingly recognized as important building blocks for advanced functional materials due to their unique electronic and structural properties. nbinno.com The incorporation of the pyridine ring into polymers and coordination complexes can lead to materials with tunable optical and electronic characteristics.

The reactivity of functional groups on the pyridine core allows for the synthesis of conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. nbinno.com For example, pyridine-2-carbaldehyde derivatives serve as key intermediates for creating novel molecules with specific electronic band gaps and charge transport capabilities. nbinno.com Although research has not specifically highlighted this compound, its structure is amenable to modifications that could introduce polymerizable groups or additional coordination sites. This would allow for its integration as a monomer in polymerization reactions or as a linker in the construction of metal-organic frameworks (MOFs), creating materials with tailored properties for electronics, gas storage, or catalysis. The inherent properties of the pyridine ring make it a valuable component for designing the next generation of high-performance materials. researchgate.net

Polymer Chemistry Applications

There is no available research data to suggest the specific application of this compound in polymer chemistry. General research into pyridine-based polymers often explores their use in various applications, but studies detailing the incorporation or catalytic role of this compound in polymerization processes have not been identified.

Organic Electronic Materials Research

Similarly, a review of the literature did not yield any studies on the use of this compound in organic electronic materials. The field of organic electronics frequently utilizes pyridine-containing compounds due to their electron-deficient nature, which is beneficial for creating electron-transporting or emissive materials in devices like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgnbinno.comgoogle.comrsc.org However, specific research and findings related to the integration of this compound into these materials are not present in the available literature.

Future Research Directions and Emerging Methodologies

Exploration of Under-researched Substitution Patterns and Regioselectivity

The regioselectivity of reactions involving substituted pyridines is a critical aspect of their synthetic utility. While some reactions of 2-Ethyl-6-methoxypyridine are known, a systematic exploration of its reactivity towards a broader range of electrophilic and nucleophilic reagents is needed.

Future research should focus on:

C-H Functionalization: Investigating direct C-H activation at the C3, C4, and C5 positions of the pyridine (B92270) ring would provide more efficient routes to novel derivatives. Recent advancements in transition-metal-free C-H functionalization of azaarenes offer promising avenues. beilstein-journals.orgbeilstein-journals.org For instance, developing methods for regioselective phosphonation, as has been demonstrated for other pyridines, could yield valuable new ligands and materials. acs.org

Regiocontrol in Nucleophilic Aromatic Substitution: The interplay between the activating methoxy (B1213986) group and the deactivating ethyl group on the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions is not fully understood. Studies have shown that the choice of solvent can significantly influence the regioselectivity of substitution on di-substituted pyridines. pharm.or.jp A detailed investigation into the effect of solvents, temperature, and the nature of the nucleophile on the substitution pattern of this compound is warranted. This could lead to predictable and selective synthesis of either the 2- or 6-substituted isomers, which is often a challenge.

Directed Metalation: The use of directing groups to control the regioselectivity of lithiation and other metalation reactions is a powerful synthetic tool. Research into the directing ability of the methoxy and ethyl groups in this compound could enable the synthesis of previously inaccessible substitution patterns. Studies on related methoxypyridines have demonstrated the feasibility of regioselective metalation. acs.org

Reactions of the Ethyl Group: The reactivity of the ethyl substituent itself, such as through benzylic-type functionalization, remains largely unexplored. Methods developed for the functionalization of methylazaarenes could potentially be adapted for the ethyl group, opening up new avenues for derivatization. beilstein-journals.org

A comprehensive study of these aspects will not only expand the chemical space accessible from this compound but also contribute to a more fundamental understanding of reactivity in polysubstituted pyridines.

Development of Sustainable and Atom-Economical Synthetic Pathways

Traditional synthetic methods often involve multiple steps, hazardous reagents, and generate significant waste. The development of greener and more efficient synthetic routes to this compound and its derivatives is a crucial area for future research.

Key areas of focus include:

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) that assemble the this compound core from simple, readily available starting materials would significantly improve synthetic efficiency. researchgate.netbeilstein-journals.org

Catalyst- and Solvent-Free Conditions: Exploring reactions under catalyst- and solvent-free conditions can drastically reduce the environmental impact of chemical synthesis. beilstein-journals.orgbeilstein-journals.org For example, direct addition reactions of azaarenes with aldehydes have been successfully carried out under such conditions. beilstein-journals.org

Flow Chemistry: The application of continuous flow technology can offer improved safety, scalability, and efficiency for the synthesis of this compound and its derivatives.

Atom-Economical Reactions: Focusing on reaction types that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. This includes addition reactions, cycloadditions, and C-H activation strategies. beilstein-journals.orgbeilstein-journals.org

By embracing these principles, chemists can develop synthetic pathways that are not only more efficient but also environmentally responsible.

Advanced In Situ Spectroscopic Studies for Reaction Monitoring

Future research should employ:

In Situ NMR and IR Spectroscopy: These techniques can be used to monitor the concentrations of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data.

Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous media and for identifying species with low polarizability.

Cavity Ring-Down Spectroscopy (CRDS) and related techniques: These highly sensitive methods could be adapted for monitoring gas-phase reactions or detecting trace intermediates. mdpi.com

The data obtained from these in situ studies will be invaluable for elucidating the complex reaction pathways involved in the functionalization of this compound and for optimizing reaction conditions to achieve higher yields and selectivities.

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and even the design of new molecules. acs.orgacs.orgscielo.org.za

For this compound, ML and AI could be applied to:

Predicting Reactivity and Regioselectivity: ML models can be trained on existing data for pyridine functionalization to predict the most likely site of reaction for this compound under various conditions. rsc.org This can help to prioritize experimental efforts and accelerate the discovery of new reactions.

De Novo Design of Derivatives: Generative models can be used to design novel derivatives of this compound with desired properties, such as specific biological activities or material characteristics. nih.gov

Optimizing Synthetic Routes: AI algorithms can analyze vast reaction databases to propose the most efficient and sustainable synthetic routes to target derivatives of this compound.

Predicting Physicochemical Properties: ML models can accurately predict properties like solubility, logP, and toxicity, which is crucial for drug discovery and materials development. explorationpub.comnih.govacs.org

The integration of ML and AI into the research workflow for this compound has the potential to significantly accelerate the pace of discovery.

Investigation of Supramolecular Aggregation and Self-Assembly in Varied Environments

The ability of molecules to self-assemble into well-defined supramolecular structures is fundamental to the development of new materials with tailored properties. The substitution pattern of this compound, with its potential for hydrogen bonding and π-π stacking, makes it an interesting candidate for supramolecular chemistry studies.

Future research in this area should investigate:

Crystal Engineering: Systematic studies of the co-crystallization of this compound with other molecules can lead to the formation of new crystalline materials with interesting properties. The formation of hydrogen-bonded networks is a key factor in determining the supramolecular structure. researchgate.netacs.org

Self-Assembly in Solution: The self-assembly behavior of this compound and its derivatives in different solvents should be explored. Techniques such as NMR, UV-Vis, and fluorescence spectroscopy can be used to probe the formation of aggregates. The role of intermolecular forces, such as hydrogen bonding and π-π interactions, in driving the self-assembly process is of particular interest. beilstein-journals.orgacs.orgchemrxiv.org

Formation of Langmuir-Blodgett Films and Self-Assembled Monolayers (SAMs): The potential of this compound derivatives to form ordered thin films on surfaces should be investigated. Such films can have applications in electronics, sensors, and coatings. Studies on other pyridine-substituted molecules have demonstrated their ability to form well-defined SAMs on gold surfaces. acs.orgresearchgate.net

Host-Guest Chemistry: The pyridine ring can act as a guest in various host molecules, such as cyclodextrins and calixarenes. Investigating the inclusion complexes of this compound could lead to new applications in areas such as drug delivery and catalysis. Supramolecular assembly can also lead to phenomena like room temperature phosphorescence. nankai.edu.cn